molecular formula C6H10O B1201834 Cyclohexenol CAS No. 25512-63-4

Cyclohexenol

Cat. No. B1201834
CAS RN: 25512-63-4
M. Wt: 98.14 g/mol
InChI Key: QHDHNVFIKWGRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexenol is this compound belongs to the class of organic compounds known as enols. These are compounds containing the enol functional group, with the structure HO(R)C=CR'. Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol.

Scientific Research Applications

Hydrogenation Catalysts

  • Selective Hydrogenation of Phenols : Cyclohexenol derivatives are crucial in the selective hydrogenation of phenols to produce cyclohexanone, an important intermediate in the manufacture of polyamides, such as nylons. Various catalysts, including palladium-supported catalysts, have been developed for this process, achieving high conversion rates and selectivity under mild conditions (Wang et al., 2011).

  • Catalytic Asymmetric Dearomatization (CADA) : Cyclohexenol derivatives are used in the CADA reactions of phenol and aniline derivatives, offering a method to construct highly functionalized cyclohexadienones. This process is significant for controlling selectivity and overcoming the loss of aromaticity in asymmetric synthesis (Wu et al., 2016).

  • Hydrodeoxygenation of Lignin-Derived Phenols : In the production of cyclohexanols, an important feedstock for polymers and medicines, cyclohexenol derivatives are used as catalysts in the hydrodeoxygenation of lignin-derived phenols (Liu et al., 2017).

Synthetic Chemistry

  • Synthesis of Functionalized Cyclohexenols : Cyclohexenol derivatives are synthesized through various methods, including nickel-catalyzed couplings. These methods provide access to a wide range of building blocks for further chemical synthesis (Lozanov & Montgomery, 2002).

  • Redox Isomerization : Cyclohexenol derivatives are used in rhodium-catalyzed redox isomerization, a key process in organic synthesis for generating γ,γ-disubstituted cyclohexenones (Kress et al., 2016).

properties

CAS RN

25512-63-4

Product Name

Cyclohexenol

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

cyclohexen-1-ol

InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h4,7H,1-3,5H2

InChI Key

QHDHNVFIKWGRJR-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)O

Canonical SMILES

C1CCC(=CC1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexenol
Reactant of Route 2
Cyclohexenol
Reactant of Route 3
Cyclohexenol
Reactant of Route 4
Cyclohexenol
Reactant of Route 5
Cyclohexenol
Reactant of Route 6
Cyclohexenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.